![molecular formula C51H79NO13 B1432363 Secorapamycin A CAS No. 147438-27-5](/img/structure/B1432363.png)
Secorapamycin A
説明
Secorapamycin A, also known as Seco Rapamycin, is the ring-opened product of Rapamycin . It is reported not to affect the mTOR function . At equivalent molar concentrations, both the salt and free forms of a compound exhibit comparable biological activity .
Molecular Structure Analysis
Secorapamycin A has a molecular formula of C51H79NO13 . It has a molecular weight of 914.17 . The structure of Secorapamycin A contains total 143 bond(s); 64 non-H bond(s), 9 multiple bond(s), 23 rotatable bond(s), 9 double bond(s), 3 six-membered ring(s), 1 tertiary amide(s) (aliphatic), 3 ketone(s) (aliphatic), 3 hydroxyl group(s), 2 secondary alcohol(s), and 4 ether(s) (aliphatic) .
作用機序
Target of Action
Secorapamycin A, also known as rapamycin, primarily targets a protein called the mammalian target of rapamycin (mTOR) . mTOR plays a crucial role in cell growth, division, and survival. It often mutates in cancer cells, leading to uncontrolled tumor cell growth .
Mode of Action
Secorapamycin A inhibits mTOR by associating with its intracellular receptor FK506-binding protein 12 (FKBP12). The FKBP12-Secorapamycin A complex interacts directly with the FKBP12-rapamycin-binding (FRB) domain of mTOR, which belongs to the phosphoinositide kinase-related kinase family .
Biochemical Pathways
Secorapamycin A affects the mTOR signaling pathway, which regulates cellular processes. The inhibition of mTOR by Secorapamycin A leads to a decrease in cell growth and proliferation .
Pharmacokinetics
Secorapamycin A has poor oral absorption and distributes widely in tissues. It displays a wide inter- and intrapatient variability in drug clearance, and less than optimal correlations between whole blood concentrations and drug dose, demographic features, or patient characteristics . The long elimination half-life of Secorapamycin A necessitates a loading dose but allows for once-daily administration .
Result of Action
The inhibition of mTOR by Secorapamycin A leads to a decrease in cell growth and proliferation, which can have therapeutic effects in conditions such as cancer . Degradation of secorapamycin a can lead to the formation of individual isomers of secorapamycin and a hydroxy acid formed via lactone hydrolysis .
Action Environment
The action of Secorapamycin A can be influenced by environmental factors such as pH. For example, the half-life of Secorapamycin A was reduced by 3 orders of magnitude in a pH 12.2 solution compared to a solution with apparent pH 7.3 . This suggests that the stability and efficacy of Secorapamycin A can be significantly affected by the pH of its environment .
将来の方向性
Rapamycin and its derivatives, including Secorapamycin A, have broad spectrum applications in the medical field . There is an increased demand for these compounds due to their potency and lesser adverse effects compared to other drugs . Current research is focused on the production of effective Rapamycin derivatives to meet this growing demand . Further studies could facilitate understanding the exact potency of the drug and could fill in the existing knowledge gaps .
特性
IUPAC Name |
1-[2-[2-hydroxy-6-[14-hydroxy-22-(4-hydroxy-3-methoxycyclohexyl)-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxodocosa-3,5,7,15,19-pentaenyl]-3-methyloxan-2-yl]-2-oxoacetyl]piperidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H79NO13/c1-31(26-35(5)45(55)47(64-10)46(56)36(6)28-34(4)41(53)23-19-32(2)27-38-21-24-42(54)44(29-38)63-9)16-12-11-13-17-33(3)43(62-8)30-39-22-20-37(7)51(61,65-39)48(57)49(58)52-25-15-14-18-40(52)50(59)60/h11-13,16-17,19,23,28,31-32,34-35,37-40,42-44,46-47,54,56,61H,14-15,18,20-22,24-27,29-30H2,1-10H3,(H,59,60) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVMPSVOEQNVCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(OC1(C(=O)C(=O)N2CCCCC2C(=O)O)O)CC(C(=CC=CC=CC(C)CC(C)C(=O)C(C(C(=CC(C)C(=O)C=CC(C)CC3CCC(C(C3)OC)O)C)O)OC)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H79NO13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
914.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main structural difference between rapamycin and secorapamycin A?
A1: Secorapamycin A is a ring-opened isomer of rapamycin. This means that while they share the same molecular formula, their structures differ in the way atoms are connected. Specifically, the macrocyclic lactone ring in rapamycin is hydrolyzed in secorapamycin A. []
Q2: How does the stability of secorapamycin A compare to rapamycin in basic conditions?
A2: [] states that "Under all conditions studied, secorapamycin degradation was significantly slower than that of the parent compound." This suggests that secorapamycin A is more stable than rapamycin in the tested acetonitrile-water mixtures with MeCOONH4 (apparent pH 7.3) or NaOH (apparent pH 12.2).
Q3: Are there any known synthetic routes to produce secorapamycin esters and amides?
A3: While the specific details are not provided in the abstract, [] and [] both focus on the "Synthesis of secorapamycin esters and amides." This suggests that methods have been developed to modify secorapamycin A through esterification and amidation reactions.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。